

Dihydromyricetin's Role in Modulating Cellular Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dihydromyricetin

Cat. No.: B1665482

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid compound predominantly found in the plant *Ampelopsis grossedentata*.^{[1][2]} Possessing a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects, DHM has garnered significant attention for its potent anti-cancer activities.^{[3][4][5]} A primary mechanism underlying its anti-tumor efficacy is the induction of cellular apoptosis, or programmed cell death. This technical guide provides an in-depth exploration of the molecular pathways and cellular mechanisms modulated by DHM to trigger apoptosis in various cancer models, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of DHM-Induced Apoptosis

DHM orchestrates apoptosis through a multi-pronged approach, engaging several key signaling pathways. It can trigger both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways by modulating a network of regulatory proteins. The primary mechanisms include the regulation of the p53 pathway, modulation of the Bcl-2 protein family, activation of caspases, and inhibition of pro-survival pathways like PI3K/Akt/mTOR.^{[6][7][8]}

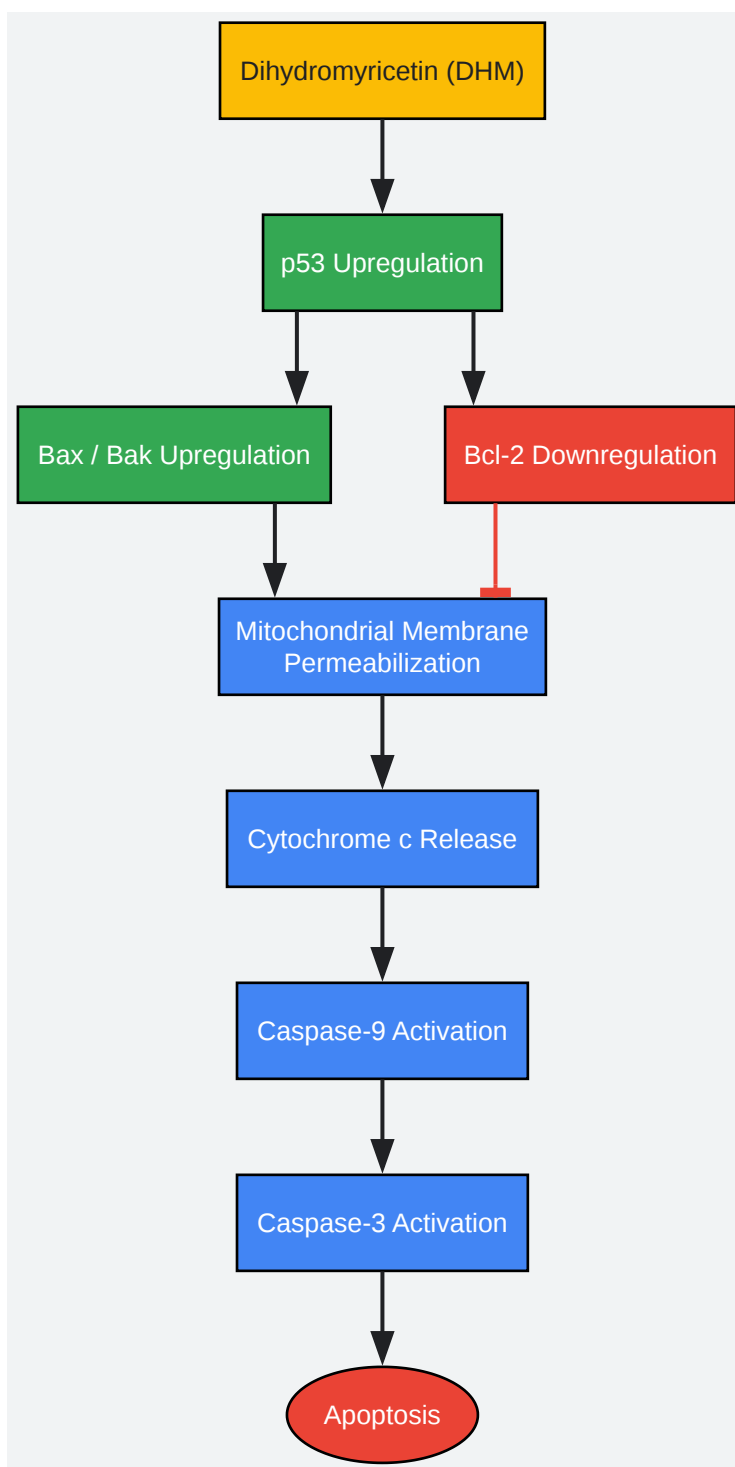
p53-Mediated Intrinsic Apoptotic Pathway

The tumor suppressor protein p53 is a central regulator of cell fate, and its activation is a key event in DHM-induced apoptosis.[3] DHM has been shown to upregulate the expression of p53 in a dose- and time-dependent manner in various cancer cell lines, including hepatocellular carcinoma and gastric cancer.[1][2][3]

Activated p53 transcriptionally regulates members of the Bcl-2 family. Specifically, DHM treatment leads to:

- Upregulation of Pro-Apoptotic Proteins: Increased expression of Bax (Bcl-2-associated X protein) and Bak (Bcl-2 homologous antagonist/killer).[1][9]
- Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2 (B-cell lymphoma 2).[3][7][9]

This shift in the Bax/Bcl-2 ratio is critical, as it increases the permeability of the outer mitochondrial membrane.[6][8] This permeabilization event triggers the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of cysteine-aspartic proteases known as caspases, ultimately leading to apoptosis.[10]



[Click to download full resolution via product page](#)

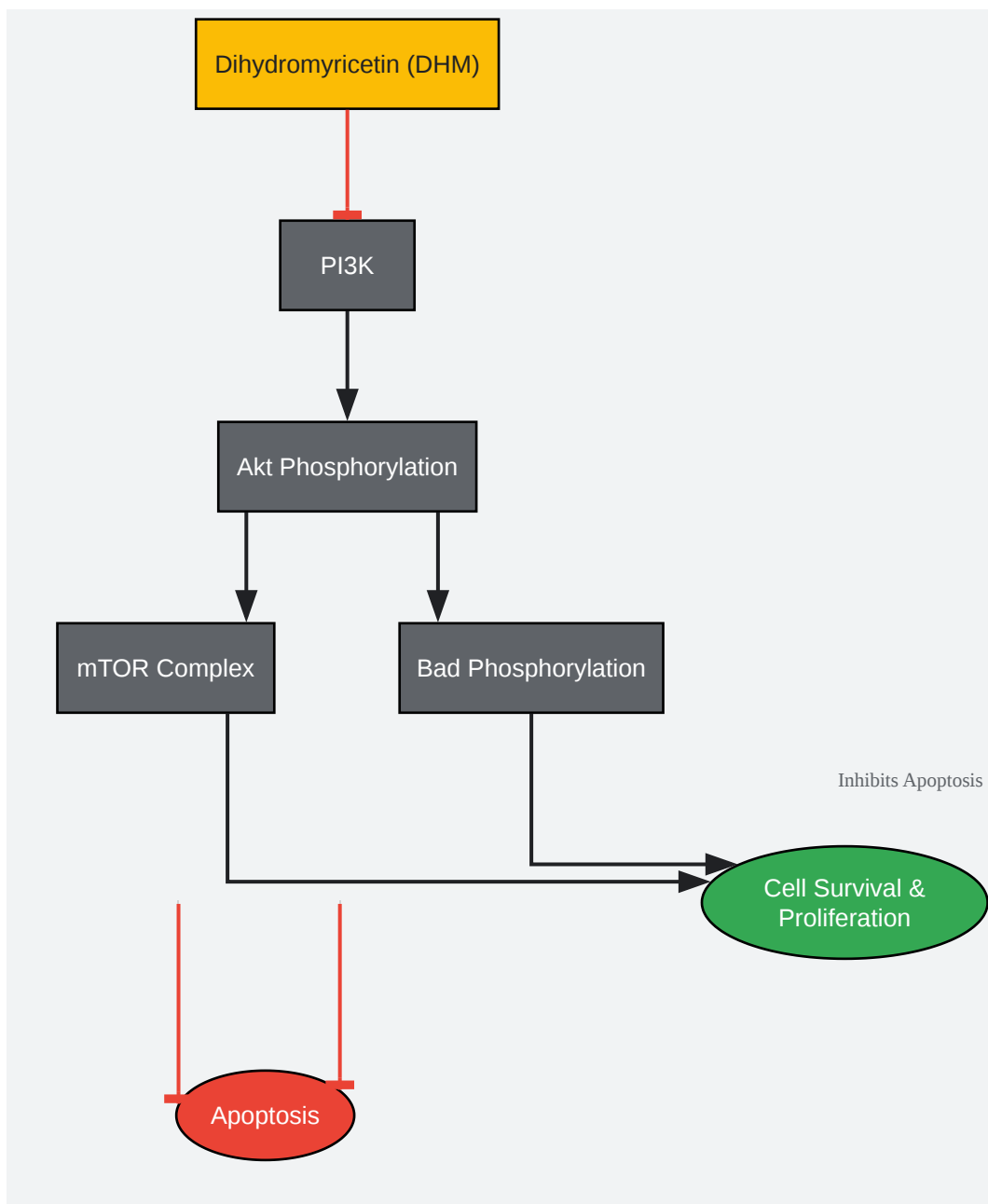
Caption: DHM-induced p53-mediated intrinsic apoptosis pathway.

Inhibition of the PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. DHM has been identified as a potent inhibitor of this pathway in several cancers.^{[6][11]} By downregulating the expression and phosphorylation of Akt, DHM effectively blocks downstream survival signals.^[7]

Key consequences of Akt inhibition by DHM include:

- **Activation of Pro-Apoptotic Bad:** Akt normally phosphorylates and inactivates the pro-apoptotic protein Bad. DHM-mediated inhibition of Akt prevents Bad phosphorylation, allowing it to sequester and inhibit the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.^[7]
- **Inhibition of mTOR:** Akt is an upstream activator of the mammalian target of rapamycin (mTOR). DHM's inhibition of Akt leads to the downregulation of mTOR activity, which can induce both apoptosis and autophagy.^{[6][8]}



[Click to download full resolution via product page](#)

Caption: DHM's inhibition of the PI3K/Akt/mTOR survival pathway.

Modulation of Other Key Signaling Pathways

DHM's pro-apoptotic effects extend to several other regulatory networks:

- **MAPK Pathway:** In certain contexts, DHM can induce apoptosis through the activation of JNK/p38 MAPK signaling, often linked to cellular stress responses.[6]

- **NF-κB Pathway:** DHM can regulate apoptosis by modulating the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[\[4\]](#)[\[6\]](#)[\[8\]](#)
- **Notch1 Pathway:** In hepatocellular carcinoma, DHM has been shown to promote apoptosis by downregulating the expression of Notch1, a transmembrane receptor involved in cell fate decisions.[\[6\]](#)[\[8\]](#)[\[12\]](#)
- **ER Stress:** DHM can induce apoptosis in colon cancer cells by triggering endoplasmic reticulum (ER) stress.[\[6\]](#)[\[8\]](#)

Quantitative Data on DHM's Pro-Apoptotic Effects

The efficacy of DHM in inducing apoptosis has been quantified across numerous studies and cancer cell lines.

Table 1: IC50 Values of Dihydromyricetin in Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value (μM)	Exposure Time (h)	Citation
T24	Muscle Invasive Bladder Cancer	22.3	48	[13]
UMUC3	Muscle Invasive Bladder Cancer	16.7	48	[13]
A2780	Ovarian Cancer	336.0	24	[14]
RBE	Cholangiocarcinoma	~150	24	[15]

Table 2: Apoptosis Rates Induced by Dihydromyricetin

Cell Line	DHM Conc. (μM)	Apoptosis Rate (%)	Fold Increase	Citation
T24	0 (Control)	8.7 ± 0.7	-	[13]
20	19.9 ± 5.5	~2.3	[13]	
UMUC3	0 (Control)	5.2 ± 0.5	-	[13]
20	7.6 ± 0.9	~1.5	[13]	
JAr	0 (Control)	14.2 ± 1.69	-	[16]
100 mg/L (~297)	74.42 ± 0.41	~5.2	[16]	
HuH-6	0 (Control)	7.58 ± 1.54	-	[10]
75	24.41 ± 2.50	~3.2	[10]	
HepG2	0 (Control)	5.67 ± 1.53	-	[10]
50	30.33 ± 3.21	~5.3	[10]	

Table 3: Modulation of Apoptosis-Related Protein Expression by Dihydromyricetin

Cell Line	Protein	DHM Treatment	Change in Expression	Citation
HepG2	p53	10-150 μ M for 12h	Up-regulated (1.5 to 2.9-fold)	[3]
Bcl-2	10-150 μ M for 12h	Down-regulated (0.8 to 0.5-fold)	[3]	
Bax	10-150 μ M for 12h	No significant change	[3]	
QGY7701	p53, Bax, Bak, Cleaved Caspase-3	Various conc.	Up-regulated	
JAr	Bax	40-100 mg/L for 48h	Increased	[16]
Bcl-2, pro-caspase-3	40-100 mg/L for 48h	Decreased	[16]	
AGS	p53, Bcl-2	25-100 μ M for 48-72h	Regulated dose-dependently	[2][6]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used to evaluate DHM's effect on apoptosis.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

- Cell Seeding: Seed cells (e.g., AGS, T24, A2780) in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and allow them to adhere overnight.[2][13][14]

- **DHM Treatment:** Treat cells with various concentrations of DHM (e.g., 0, 5, 10, 25, 50, 100, 200 μ M) for specified durations (e.g., 24, 48, or 72 hours).^{[2][13]} A vehicle control (e.g., 0.1% DMSO) should be included.
- **MTT Incubation:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.^{[2][13]}
- **Formazan Solubilization:** Carefully remove the culture medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the optical density (OD) at a wavelength of 490 nm using a microplate reader.^[13]
- **Calculation:** Relative cell viability is calculated as (OD of treated group / OD of control group) x 100%.

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

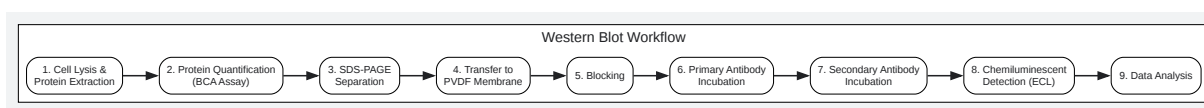
Methodology:

- **Cell Treatment:** Culture cells in 6-well plates (1×10^5 cells/well) and treat with desired DHM concentrations for 48 hours.^{[1][13]}
- **Cell Harvesting:** Collect both adherent and floating cells by trypsinization and centrifugation.
- **Washing:** Wash the cells twice with cold PBS.
- **Resuspension:** Resuspend the cell pellet in 1x Binding Buffer provided with the apoptosis detection kit.
- **Staining:** Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.^[14]

- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Analysis: Analyze the stained cells within 1 hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.[13][14]

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific apoptosis-related proteins.



[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for Western Blot analysis.

Methodology:

- Lysate Preparation: After DHM treatment, lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 13,000 x g for 10 minutes at 4°C to collect the supernatant containing total protein.[1]
- Protein Quantification: Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) assay.[1][9]
- SDS-PAGE: Separate equal amounts of total protein (e.g., 40 µg) on an SDS-polyacrylamide gel.[9]
- Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.[9]

- **Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, Caspase-3) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
- **Detection:** Visualize immunoreactive bands using an enhanced chemiluminescence (ECL) detection system.[16]
- **Analysis:** Quantify band densities using software like ImageJ, normalizing to a loading control such as β -actin.[16]

DNA Fragmentation Analysis (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[9][16]

Methodology:

- **Cell Preparation:** Grow and treat cells on coverslips or in chamber slides.
- **Fixation:** Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. [17]
- **Permeabilization:** Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[17]
- **TUNEL Reaction:** Incubate the samples with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) according to the manufacturer's protocol, typically for 60 minutes at 37°C in a humidified chamber.
- **Washing & Counterstaining:** Wash the samples with PBS. A nuclear counterstain (e.g., DAPI or Propidium Iodide) can be used.
- **Visualization:** Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells (indicating DNA fragmentation) will exhibit bright nuclear fluorescence. [9][18]

Conclusion

Dihydromyricetin is a potent natural compound that effectively induces apoptosis in a wide array of cancer cells. Its multifaceted mechanism of action, involving the activation of the p53-mediated intrinsic pathway and the concurrent inhibition of pro-survival signals like the PI3K/Akt pathway, makes it a promising candidate for cancer therapy.[1][6][7] The quantitative data consistently demonstrate its ability to inhibit cell proliferation and trigger programmed cell death at pharmacologically relevant concentrations. Further research, particularly in combination therapies and in vivo models, will be crucial to fully elucidate its therapeutic potential and pave the way for its clinical application in oncology.[14][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihydromyricetin induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneticsmr.com [geneticsmr.com]
- 3. Dihydromyricetin Reduced Bcl-2 Expression via p53 in Human Hepatoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin alleviates methotrexate-induced hepatotoxicity via suppressing the TLR4/NF- κ B pathway and NLRP3 inflammasome/caspase 1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin reduced Bcl-2 expression via p53 in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Dihydromyricetin induces mitochondria-mediated apoptosis in HepG2 cells through down-regulation of the Akt/Bad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dihydromyricetin functions as a tumor suppressor in hepatoblastoma by regulating SOD1/ROS pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydromyricetin Alleviates H9C2 Cell Apoptosis and Autophagy by Regulating CircHIPK3 Expression and PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydromyricetin Protects Against Hypoxia/Reoxygenation Injury in Cardiomyocytes by Activating miR-34a-Mediated Notch1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemotherapeutic dihydromyricetin with remarkable anti-tumor activity and biosafety for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydromyricetin Induces Apoptosis and Reverses Drug Resistance in Ovarian Cancer Cells by p53-mediated Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydromyricetin Inhibits Tumor Growth and Epithelial-Mesenchymal Transition through regulating miR-455-3p in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dihydromyricetin induces apoptosis in a human choriocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. Dihydromyricetin Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dihydromyricetin's Role in Modulating Cellular Apoptosis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665482#dihydromyricetin-s-role-in-modulating-cellular-apoptosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com